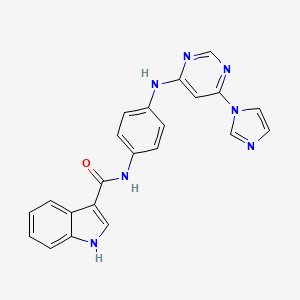![molecular formula C12H28B2P2 B2936860 (S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane CAS No. 203000-48-0](/img/structure/B2936860.png)
(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane is a chiral phosphine ligand that has garnered attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. The presence of boronato groups enhances its stability and reactivity, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane typically involves the reaction of (S,S)-1,2-bis(diphenylphosphino)ethane with borane-tetrahydrofuran complex. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, the implementation of rigorous quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The boronato groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and specialty materials, where precise control over stereochemistry is required.
Mechanism of Action
The mechanism of action of (S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane involves its ability to coordinate with transition metals, forming stable complexes that can catalyze various chemical reactions. The boronato groups enhance the stability of these complexes, while the chiral phosphine moiety imparts enantioselectivity to the catalytic process. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center, followed by the transfer of chiral information to the product.
Comparison with Similar Compounds
Similar Compounds
- (S,S)-1,2-Bis(diphenylphosphino)ethane
- (R,R)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane
- (S,S)-1,2-Bis[di-tert-butylphosphino]ethane
Uniqueness
(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane is unique due to the presence of boronato groups, which enhance its stability and reactivity compared to other similar compounds. Additionally, its ability to form highly stable and enantioselective complexes with transition metals makes it a valuable tool in asymmetric catalysis, distinguishing it from other chiral phosphine ligands.
Properties
CAS No. |
203000-48-0 |
|---|---|
Molecular Formula |
C12H28B2P2 |
Molecular Weight |
255.9 g/mol |
InChI |
InChI=1S/C12H28P2.2B/c1-11(2,3)13(7)9-10-14(8)12(4,5)6;;/h9-10H2,1-8H3;; |
InChI Key |
VQQZJPKTKBTFHB-UHFFFAOYSA-N |
SMILES |
[B].[B].CC(C)(C)P(C)CCP(C)C(C)(C)C |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CCP(C)C(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2936780.png)
![4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2936781.png)
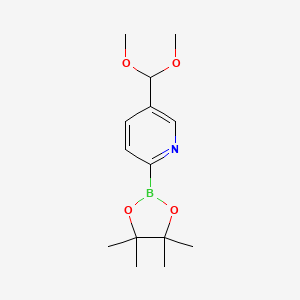
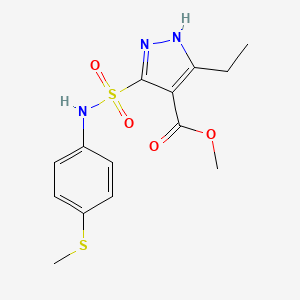
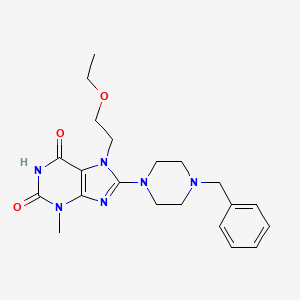
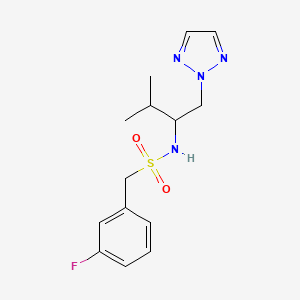
![4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2936789.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)
![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)
![4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936792.png)
![2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B2936794.png)
![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)
![2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2936797.png)
